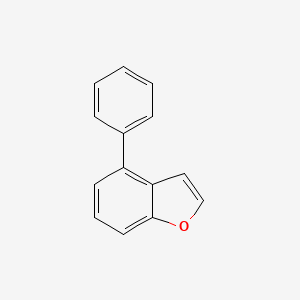

4-Phenylbenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35664-70-1 |

|---|---|

Molecular Formula |

C14H10O |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H10O/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-10H |

InChI Key |

FIOQMXAIXIKSPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=COC3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylbenzofuran and Its Advanced Derivatives

Classical Approaches to Benzofuran (B130515) Annulation with Phenyl Substitution

Traditional methods for constructing the 4-phenylbenzofuran scaffold often rely on transition metal-catalyzed cross-coupling and cyclization reactions. These methods are valued for their efficiency and tolerance of various functional groups. thieme-connect.com

Palladium-Catalyzed Cyclizations for this compound Synthesis

Palladium catalysis is a cornerstone in the synthesis of benzofurans. scielo.org.mx A common and effective strategy involves the tandem Sonogashira cross-coupling and intramolecular cyclization of 2-halophenols with terminal alkynes. researchgate.net This approach offers a convenient, one-pot procedure with good functional group tolerance. researchgate.net For instance, the coupling of a 2-iodophenol (B132878) with phenylacetylene (B144264) in the presence of a palladium catalyst can directly yield a 2-phenylbenzofuran (B156813). chim.it While many examples focus on 2- or 3-substituted benzofurans, the principles can be adapted for the synthesis of this compound, typically starting from a meta-substituted phenol (B47542). However, the use of m-halophenols can sometimes lead to mixtures of 4- and 6-halobenzofurans, making regioselectivity a key challenge. mdpi.com

The Suzuki cross-coupling reaction, another palladium-catalyzed process, is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.comsemanticscholar.org This reaction can be employed to introduce the phenyl group at the 4-position of a pre-formed benzofuran ring. For example, a 4-bromobenzofuran (B139882) can react with phenylboronic acid to yield this compound. mdpi.com

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Sonogashira Coupling/Cyclization | Pd(II)/CuI/PPh₃ | 2-Iodophenol, Phenylacetylene | One-pot synthesis, good functional group tolerance. researchgate.netmdpi.com |

| Suzuki Cross-Coupling | Pd(II) complex, K₂CO₃ | 4-Bromobenzofuran, Phenylboronic acid | Forms biaryl structures, can be performed in aqueous media. mdpi.comsemanticscholar.org |

Copper-Mediated Synthesis Routes to this compound

Copper catalysis presents an economical and effective alternative for benzofuran synthesis. encyclopedia.pub Copper-mediated methods often involve the coupling of phenols with alkynes. One notable approach is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This method has been successfully applied to a variety of phenols and alkynes. rsc.org

Another strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. researchgate.net This reaction proceeds through a sequential nucleophilic addition and oxidative cyclization, demonstrating good to excellent yields and broad functional group tolerance. researchgate.net For example, the reaction of a phenol with an alkyne in the presence of a copper catalyst and an oxygen atmosphere can yield the corresponding benzofuran. researchgate.net The use of copper catalysts in conjunction with ligands like 1,10-phenanthroline (B135089) has also been shown to be effective, even in aqueous solvent systems. chim.it

| Catalyst System | Reactants | Reaction Conditions | Reported Yield |

| CuBr/1,10-phenanthroline | 2-Iodophenol, Phenylacetylene | Water, TBAF, Room Temperature | 74% for 2-phenylbenzofuran chim.itmdpi.com |

| Copper(II) acetate/1,10-phenanthroline | Arylboronic acids, Sodium sulfinate | 4 Å molecular sieves | Good tolerance for various functional groups chim.it |

| CuI | 3-Iodo-2-phenylbenzofuran, Ethynylferrocene | DMF, 100 °C | Not specified for this compound mdpi.com |

Alternative Metal-Catalyzed Strategies for this compound Formation

Beyond palladium and copper, other transition metals like nickel have been explored for the synthesis of benzofuran derivatives. thieme-connect.com Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones offers a pathway to substituted benzofurans. thieme-connect.com This method, while less explored than palladium- or copper-based systems, provides a simple and convenient protocol. thieme-connect.com

Transition-metal-catalyzed carbene insertion into C-H bonds is another advanced strategy. dicp.ac.cn Catalysts based on rhodium, for example, can generate metal carbenes from diazo compounds, which then undergo intramolecular reactions to form the benzofuran ring. dicp.ac.cn

Organocatalytic and Metal-Free Synthetic Pathways to this compound

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by cost and environmental concerns. rsc.org Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful alternative. asau.ru For instance, L-proline, an environmentally benign amino acid, has been used as a catalyst in various organic transformations. asau.ru

Metal-free approaches often rely on cascade reactions under specific conditions. One such method involves the catalyst-free reaction between nitroepoxides and salicylaldehydes using potassium carbonate in DMF at elevated temperatures to produce benzofuran derivatives. researchgate.net Another transition-metal-free, one-pot protocol for synthesizing halobenzo[b]furans employs O-aryl carbamates and alkynylsulfones. This method proceeds via a directed ortho-lithiation followed by cyclization. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. researchgate.net Key aspects include the use of non-toxic solvents, energy efficiency, and waste reduction. asau.ru

Solvent-Free and Aqueous-Phase Syntheses

Performing reactions in water or under solvent-free conditions are central tenets of green chemistry. asau.rudrhazhan.com Water is an ideal green solvent due to its non-toxicity, availability, and safety. drhazhan.com Several metal-catalyzed reactions for benzofuran synthesis have been successfully adapted to aqueous media. For example, palladium-catalyzed Suzuki cross-coupling reactions can be performed in a mixture of ethanol (B145695) and water, providing good to excellent yields of biaryl compounds. mdpi.comsemanticscholar.org Similarly, copper-catalyzed Sonogashira couplings have been effectively carried out in water using a phase-transfer catalyst. chim.it

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, offer another green alternative by minimizing solvent waste and often reducing reaction times. asau.ru

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable and cost-effective synthetic routes, atom economy and reaction efficiency are paramount considerations. chemistry-teaching-resources.com Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.com High atom economy is characteristic of addition and rearrangement reactions, while substitution and elimination reactions tend to generate more waste. chemistry-teaching-resources.com

Several modern synthetic methods for benzofurans aim to improve atom economy. For instance, ruthenium-catalyzed cyclization of allyloxybenzenes offers an atom-economical pathway to substituted benzofurans with excellent yields and shorter reaction times. researchgate.net Similarly, electrosynthetic protocols are gaining attention for their potential to enhance atom economy and selectivity in the synthesis of benzofuran derivatives. schenautomacao.com.br The choice of catalyst can dramatically impact atom economy; for example, the introduction of a silver catalyst in ethylene (B1197577) oxide production improved the atom economy from 37.4% to 100%. chemistry-teaching-resources.com

Below is a table comparing the efficiency of different synthetic methods for benzofuran derivatives:

| Reaction Type | Catalyst/Reagent | Key Features | Reported Yields | Reference |

| Intramolecular Cyclization | Eaton's Reagent | Mild conditions, good reactivity | Moderate to excellent | researchgate.net |

| Sonogashira/Cacchi Coupling | PdCl₂(PPh₃)₂/CuI | One-pot, three-component | 51-98% | nih.gov |

| Nickel-Catalyzed Cyclization | Ni(OTf)₂/1,10-Phen | Efficient for various substrates | 27-89% | thieme-connect.com |

| Ruthenium-Catalyzed Cyclization | RuClH(CO)PPh₃ | High atom economy, excellent yields | Not specified | researchgate.net |

Regioselectivity and Stereocontrol in this compound Derivatization

Achieving regioselectivity and stereocontrol is a significant challenge in the synthesis of complex organic molecules like this compound derivatives. Regioselectivity refers to the control of the position at which a chemical bond is formed, while stereocontrol dictates the three-dimensional arrangement of atoms.

In the context of this compound, regioselectivity is crucial when introducing additional substituents onto the benzofuran or the phenyl ring. For instance, palladium-catalyzed C-H functionalization has been employed for the synthesis of 2,3-disubstituted benzofurans, where the choice of directing group and reaction conditions can control the site of olefination. nih.gov Similarly, rhodium-catalyzed reactions have been used for the C4-substituted synthesis of benzofurans. nih.gov

Stereocontrol becomes important when chiral centers are present in the molecule. While the core this compound is achiral, derivatization can introduce stereocenters. The development of stereoselective synthetic strategies is an ongoing area of research. researchgate.net For example, flow photolysis of aryldiazoacetates can lead to dihydrobenzofurans, and the use of a photosensitizer can influence the stereochemical outcome, favoring the formation of the trans diastereomer. rsc.org

Total Synthesis Strategies for Complex this compound Natural Product Analogs

The this compound scaffold is a key structural component in a number of natural products, some of which exhibit interesting biological activities. nih.govrsc.org The total synthesis of these natural products and their analogs is a major focus of synthetic organic chemistry, as it provides access to these compounds for further study and allows for the exploration of structure-activity relationships. rsc.org

Strategies for the total synthesis of complex natural product analogs often involve a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. Key reactions in these syntheses can include cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to form the biaryl linkage between the benzofuran and the phenyl ring. rsc.orgtandfonline.com

The development of efficient and flexible synthetic routes is crucial for creating libraries of natural product analogs for biological screening. Diverted total synthesis (DTS) is a strategy where a common intermediate in a total synthesis is used to generate a variety of analogs. rsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in organic synthesis, offering advantages in terms of reaction control, scalability, and safety over traditional batch processes. rsc.orgvapourtec.com These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

In the context of benzofuran synthesis, flow chemistry has been applied to photochemical reactions. For instance, the flow photolysis of aryldiazoacetates to form dihydrobenzofurans allows for better control over light penetration and reaction time, leading to improved reproducibility and scalability compared to batch reactors. rsc.org This technology enables safer handling of potentially hazardous diazo compounds. rsc.org

While specific applications of flow chemistry for the synthesis of this compound itself are not extensively detailed in the provided search results, the principles of flow chemistry are applicable to many of the reaction types used in its synthesis, such as palladium-catalyzed cross-coupling reactions and photochemical cyclizations. rsc.orgvapourtec.comresearchgate.net The use of flow reactors can potentially lead to more efficient, safer, and scalable manufacturing processes for this compound and its derivatives.

Chemical Reactivity and Transformation Mechanisms of 4 Phenylbenzofuran

Electrophilic Aromatic Substitution Reactions on 4-Phenylbenzofuran

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including this compound. wikipedia.orgyoutube.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of EAS on this compound are influenced by the electronic properties of both the benzofuran (B130515) ring system and the phenyl substituent.

Halogenation: The introduction of halogen atoms onto the benzofuran core can be achieved through electrophilic halogenation. For instance, benzofuran and its derivatives can undergo regioselective halogenation. vulcanchem.com The reaction of benzene (B151609) with chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) bromide results in the formation of the corresponding halobenzene at room temperature. chemguide.co.uk In the context of substituted benzofurans, halogenation can lead to various isomers depending on the directing effects of the existing substituents. For example, the halogenation of a 3-amino-N-phenylbenzofuran-2-carboxamide derivative has been shown to occur at the 5- and 6-positions of the benzofuran ring. vulcanchem.com

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. ambeed.comresearchgate.net This reaction is a classic example of electrophilic aromatic substitution where the nitronium ion (NO2+) acts as the electrophile. wikipedia.org The nitration of the benzofuran ring system has been studied, and like other EAS reactions, the position of nitration is directed by the substituents present on the ring. For instance, regioselective nitration of benzo[b]furan can yield 2-nitrobenzo[b]furan. researchgate.net The synthesis of nitrated 2-phenylbenzofuran (B156813) derivatives often involves the nitration of a precursor molecule followed by cyclization to form the benzofuran ring. vulcanchem.com

| Reaction | Reagents | Product(s) | Reference(s) |

| Bromination | Br₂, FeCl₃, 0°C | 5-Bromo-3-amino-N-phenylbenzofuran-2-carboxamide | vulcanchem.com |

| Chlorination | Cl₂, AlCl₃, 40°C | 6-Chloro-3-amino-N-phenylbenzofuran-2-carboxamide | vulcanchem.com |

| Nitration | HNO₃, H₂SO₄ | Nitrated Phenylbenzofuran Derivatives | ambeed.comresearchgate.net |

This table summarizes representative halogenation and nitration reactions on substituted benzofuran rings, as direct studies on this compound were not extensively available in the provided search results.

The Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. wikipedia.org They are categorized into two main types: alkylation and acylation, both of which proceed via electrophilic aromatic substitution. wikipedia.orgpressbooks.pub

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.com The acylation of benzofuran derivatives has been reported, leading to the formation of acylbenzofurans. researchgate.net However, the Friedel-Crafts acylation of 2-(4-nitrophenyl)benzofuran can result in a mixture of products. unibo.it

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. wikipedia.orgmt.com The reaction generates a carbocation electrophile that then attacks the aromatic ring. mt.com A significant drawback of this reaction is the possibility of carbocation rearrangements, which can lead to a mixture of products.

| Reaction Type | Reagents | Catalyst | Product Type | Reference(s) |

| Acylation | Acyl chloride or Anhydride | AlCl₃ | Aryl ketone | sigmaaldrich.com |

| Alkylation | Alkyl halide | AlCl₃ | Alkylarene | mt.com |

This table provides a general overview of Friedel-Crafts reactions. Specific examples for this compound were not detailed in the search results.

Nucleophilic Addition and Substitution Reactions Involving this compound

Nucleophilic reactions involve the attack of a nucleophile, an electron-rich species, on an electron-deficient center. allen.inrammohancollege.ac.in In the context of this compound, these reactions can occur at various sites depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic Addition: While the aromatic rings of this compound are generally electron-rich and thus not susceptible to nucleophilic attack, certain derivatives can undergo nucleophilic addition. For instance, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones has been utilized for the synthesis of benzofuran derivatives. thieme-connect.com

Nucleophilic Substitution: This type of reaction involves the replacement of a leaving group by a nucleophile. allen.insaskoer.ca While the benzene and furan (B31954) rings themselves are not prone to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, substituents on the this compound skeleton can undergo nucleophilic substitution. For example, the nitrile group in 2-(3-Phenylbenzofuran-7-yl)acetonitrile can undergo nucleophilic substitution reactions.

Oxidation and Reduction Pathways of the Benzofuran Moiety

Oxidation: The benzofuran moiety can be oxidized to introduce oxygen-containing functional groups. ambeed.com The furan ring, in particular, is susceptible to oxidation. For example, photochemical oxidation of 2,3-dimethylbenzo[b]furan can lead to the formation of a dioxetane, which then isomerizes. researchgate.net The oxidation of 2-(3-Phenylbenzofuran-7-yl)acetonitrile with oxidizing agents like potassium permanganate (B83412) (KMnO₄) can form the corresponding carboxylic acid.

Reduction: The benzofuran ring system can be reduced under various conditions. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like palladium on carbon can reduce the furan ring. ambeed.com For instance, the chloromercurial intermediate of a benzofuran derivative can be reduced with sodium borohydride (B1222165) (NaBH₄) to afford the corresponding reduced benzofuran. rsc.org Similarly, 2-(3-Phenylbenzofuran-7-yl)acetonitrile can be reduced by agents like lithium aluminum hydride (LiAlH₄) to yield amines.

| Reaction | Reagents | Product | Reference(s) |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic acids or other oxidized derivatives | |

| Reduction | LiAlH₄ or NaBH₄ | Amines or other reduced products |

This table illustrates general oxidation and reduction reactions of substituted benzofurans.

Cycloaddition Reactions of this compound

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. acgpubs.org The benzofuran ring system can participate in cycloaddition reactions, particularly at the C2-C3 double bond of the furan ring. researchgate.net

Photochemical cycloaddition of benzo[b]furan readily occurs at the C2=C3 double bond. researchgate.net For example, photooxygenation of 2,3-dimethylbenzo[b]furan produces a dioxetane. researchgate.net Organophotoredox-catalyzed intermolecular oxa-[4+2] cycloaddition reactions have been developed for the synthesis of cycloadducts from ortho-quinone methides and styrenes. acs.org Additionally, 1,3-dipolar cycloaddition reactions of sydnones, which can be generated photochemically or thermally, with dipolarophiles lead to various heterocyclic compounds. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions on this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.deeie.gr These reactions typically involve the coupling of an organic halide or triflate with an organometallic nucleophile in the presence of a transition metal catalyst, most commonly palladium or nickel. wiley-vch.de

The synthesis of 2-arylbenzofurans, including 2-phenylbenzofuran, can be efficiently achieved through nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.org This method involves the activation of the aromatic C–F bond. beilstein-journals.org Furthermore, cobalt-catalyzed Suzuki-Miyaura cross-coupling has been developed for the reaction between aryl triflates and heteroaryl boron nucleophiles, leading to the formation of compounds like 2-phenylbenzofuran. nih.govacs.org

| Coupling Reaction | Catalyst | Reactants | Product | Reference(s) |

| Suzuki-Miyaura | Nickel or Cobalt | 2-Fluorobenzofuran and Phenylboronic acid | 2-Phenylbenzofuran | beilstein-journals.orgnih.govacs.org |

| Suzuki-Miyaura | Palladium | 5-Bromo-2-fluorobenzofuran and [4-(trifluoromethyl)phenyl]boronic acid | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | beilstein-journals.org |

This table highlights some metal-catalyzed cross-coupling reactions for the synthesis of phenylbenzofuran derivatives.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de While specific rearrangement reactions of the parent this compound are not extensively documented, related benzofuranone systems undergo interesting transformations. For example, 3-phenyl benzofuran-2-one derivatives can undergo peroxidation and subsequent rearrangement in the presence of amines. iiserpune.ac.in Additionally, the Claisen rearrangement, a type of shd-pub.org.rsshd-pub.org.rs sigmatropic rearrangement, is a well-known reaction for allyl aryl ethers and can lead to the formation of substituted phenols. libretexts.org While not a direct rearrangement of the this compound core itself, such reactions on functionalized derivatives could be a pathway to novel structures. Another relevant rearrangement is the Beckmann rearrangement, which converts oximes to N-substituted amides under acidic conditions. careerendeavour.com

Fragmentation

Fragmentation reactions involve the cleavage of chemical bonds, resulting in the molecule breaking into smaller pieces. In mass spectrometry, the fragmentation patterns of molecules provide valuable structural information. libretexts.org For 2-aroylbenzofuran derivatives, which share the benzofuran core with this compound, characteristic fragmentation pathways have been observed under electrospray ionization tandem mass spectrometry (ESI-MS/MS). researchgate.net Common fragmentations include the elimination of small neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), as well as the cleavage of bonds adjacent to carbonyl groups. libretexts.orgresearchgate.net The fragmentation of ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate, for example, shows the loss of the ethyl group followed by cleavage of the sulfonamide bond. vulcanchem.com These fragmentation patterns are crucial for the structural elucidation of new this compound derivatives.

Photochemical Transformations of this compound

Photochemical transformations are chemical reactions initiated by the absorption of light. science.gov These reactions can lead to unique products that are often inaccessible through thermal methods. The photochemistry of benzofuran derivatives has been a subject of interest. For instance, the photoinduced [2+2] cycloaddition, also known as the Paterno-Büchi reaction, of 2-phenylbenzofuran with 1-acetylisatin (B1195845) has been reported to yield spiro-oxetanes. colab.ws This reaction proceeds through the nπ* triplet state of the isatin (B1672199) derivative. colab.ws

Furthermore, photochemical reactions of aryldiazoacetates can lead to intramolecular C-H insertion, forming dihydrobenzofurans in a metal-free process. rsc.org The efficiency and stereochemical outcome of these reactions can be influenced by factors such as wavelength, solvent, and the presence of a photosensitizer. rsc.org In some cases, the initially formed dihydrobenzofurans can undergo further photochemical degradation to yield the corresponding benzofuran. rsc.org

Another relevant photochemical process is the photo-Favorskii rearrangement, which has been observed for p-hydroxyphenacyl derivatives. acs.org Additionally, the photochemistry of 4-phenyl-3-chromanone, a related heterocyclic system, shows solvent-dependent behavior. lookchem.com In non-protic solvents, a photorearrangement occurs, while in alcoholic solvents, the reaction proceeds through an enol intermediate. lookchem.com These examples highlight the potential for this compound to undergo a variety of photochemical transformations, leading to novel and complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Phenylbenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. nih.govwikipedia.org By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H and ¹³C NMR spectra, it is possible to map the chemical environment and connectivity of each atom within the 4-Phenylbenzofuran molecule. nih.govchemguide.co.uk

The expected proton (¹H) and carbon (¹³C) NMR spectra for this compound would show distinct signals for the protons and carbons of the benzofuran (B130515) core and the appended phenyl ring. The chemical shifts are influenced by the electron density around the nucleus and the anisotropic effects of the aromatic rings. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, based on typical chemical shift values for benzofuran and substituted benzene (B151609) derivatives. Actual experimental values may vary.)

¹H NMR Data (in CDCl₃, 500 MHz)| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 7.70 | d | 2.2 |

| H-3 | 6.85 | d | 2.2 |

| H-5 | 7.55 | dd | 8.5, 1.5 |

| H-6 | 7.30 | td | 8.0, 1.5 |

| H-7 | 7.45 | d | 8.0 |

| H-2'/H-6' | 7.65 | d | 7.5 |

| H-3'/H-5' | 7.40 | t | 7.5 |

¹³C NMR Data (in CDCl₃, 125 MHz)

| Atom Position | Predicted δ (ppm) |

|---|---|

| C-2 | 145.0 |

| C-3 | 107.0 |

| C-3a | 129.0 |

| C-4 | 130.0 |

| C-5 | 124.5 |

| C-6 | 123.0 |

| C-7 | 111.5 |

| C-7a | 155.0 |

| C-1' | 131.0 |

| C-2'/C-6' | 128.8 |

| C-3'/C-5' | 128.5 |

| C-4' | 127.5 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For this compound, COSY would show correlations between adjacent protons on the benzofuran ring (e.g., H-5 with H-6, H-6 with H-7) and on the phenyl ring (e.g., H-2' with H-3'), confirming the spin systems within each ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). wikipedia.org This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu NOESY is instrumental in determining the preferred conformation. For this compound, it would show through-space interactions between the protons on the phenyl ring (H-2'/H-6') and the H-5 proton on the benzofuran moiety, providing insight into the torsional angle between the two aromatic rings.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei (Proton → Nucleus) | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-6; H-6 ↔ H-7 | Connectivity within the benzofuran's benzene ring |

| COSY | H-2' ↔ H-3'; H-3' ↔ H-4' | Connectivity within the phenyl ring |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3, etc. | Direct C-H bond assignments |

| HMBC | H-2'/H-6' → C-4 | Confirms phenyl ring attachment at C-4 position |

| HMBC | H-5 → C-3a, C-4, C-7 | Confirms local structure of the benzofuran core |

| NOESY | H-5 ↔ H-6' | Conformational data (spatial proximity) |

Solid-state NMR (ssNMR) spectroscopy provides atomic-level information on the structure and dynamics of materials in their solid, crystalline, or amorphous forms. nih.govwikipedia.org Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural information. wikipedia.orgmst.edu Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and obtain high-resolution spectra from solid samples. wikipedia.orgpreprints.org For this compound, ssNMR would be critical for:

Identifying Polymorphs: If this compound can crystallize in multiple forms (polymorphs), these forms will have different arrangements of molecules in the crystal lattice. These differences in packing lead to distinct local electronic environments for the carbon and hydrogen atoms, resulting in unique ssNMR spectra for each polymorph.

Characterizing Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) phases within a single sample.

Probing Intermolecular Interactions: The technique can provide insights into intermolecular contacts, such as π-stacking, within the crystal structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the three-dimensional structure of a crystalline compound. carleton.edu It provides precise measurements of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. uhu-ciqso.es For this compound, a successful SC-XRD analysis would yield:

Absolute Structure Confirmation: It would provide an unambiguous confirmation of the connectivity, including the position of the phenyl group at the C4 position of the benzofuran core.

Detailed Geometric Parameters: Precise bond lengths and angles for all atoms in the molecule can be determined, allowing for detailed analysis of the molecular geometry.

Conformational Details: The torsion angle between the plane of the benzofuran system and the phenyl ring would be accurately measured.

Crystal Packing Analysis: The technique reveals how individual molecules of this compound arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions like π-π stacking or C-H···π interactions, which govern the solid-state properties of the material.

Table 3: Illustrative Single Crystal X-ray Diffraction Data for this compound (Note: This table represents typical parameters for a small organic molecule and is for illustrative purposes only.)

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₄H₁₀O |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513 |

| b (Å) | 5.921 |

| c (Å) | 20.145 |

| β (°) | 98.54 |

| Volume (ų) | 1004.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.283 |

| R-factor (final) | 0.045 |

Advanced Mass Spectrometry Approaches for Fragment Analysis and Isotopic Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. rsc.org Advanced MS methods offer enhanced capabilities for structural elucidation. osti.govnih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million). chromatographyonline.com This precision allows for the determination of a molecule's elemental formula from its exact mass. measurlabs.comresearchgate.net For this compound, HRMS would distinguish its formula, C₁₄H₁₀O, from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 4: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O |

| Nominal Mass | 194 |

| Monoisotopic Mass (Calculated) | 194.0732 |

| Expected HRMS Result (m/z [M+H]⁺) | 195.0804 |

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for structural analysis where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org The fragmentation pattern is characteristic of the molecule's structure. labmanager.com

In an MS/MS experiment on this compound ([M+H]⁺, m/z 195.0804), the precursor ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would help confirm the structure. A study on related aroylbenzofurans demonstrated that fragmentation patterns are highly dependent on the substituent's position on the benzofuran scaffold. researchgate.net For this compound, characteristic fragmentation pathways would be expected, such as the loss of a hydrogen atom, the loss of carbon monoxide (CO) from the furan (B31954) ring, or cleavage of the phenyl group. Analysis of these fragments provides definitive evidence for the underlying molecular structure.

Table 5: Plausible Fragmentation Pathways for this compound in an MS/MS Experiment

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 195.0804 [M+H]⁺ | 167.0704 | 28 (CO) | Ion from loss of carbon monoxide |

| 195.0804 [M+H]⁺ | 118.0419 | 77 (C₆H₅) | Benzofuranium cation |

| 194.0732 [M]⁺˙ | 165.0653 | 29 (CHO) | Loss of formyl radical |

| 194.0732 [M]⁺˙ | 115.0548 | 79 (C₆H₅O) | Phenyl cation fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of this compound. denovosoftware.comhoriba.com These methods probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. horiba.comutexas.edu For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a mode to be Raman active, it must induce a change in the polarizability of the molecule. utexas.edu Consequently, IR and Raman spectra are often complementary, providing a comprehensive vibrational profile. olympusconfocal.com

The spectrum of this compound is characterized by vibrations arising from its constituent parts: the benzofuran system and the appended phenyl ring. The key vibrational modes can be assigned to specific functional groups and bond types within the molecule. specac.comglobalresearchonline.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the benzene and benzofuran rings are expected to appear in the region of 3100-3000 cm⁻¹. specac.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (both phenyl and the benzene part of benzofuran) typically produce a series of sharp bands in the 1620-1450 cm⁻¹ range. specac.com The "breathing" mode of the phenyl ring, a collective expansion and contraction, is a characteristic Raman band often observed near 1000 cm⁻¹. renishaw.com

C-O-C (Ether) Stretching: The furan ring contains a C-O-C ether linkage. The asymmetric and symmetric stretching vibrations of this group are characteristic and expected to produce strong bands in the IR spectrum, typically in the 1270-1050 cm⁻¹ region.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| Aromatic C-H Stretch | 3100 - 3000 | IR (medium), Raman (strong) |

| Aromatic C=C Ring Stretch | 1620 - 1450 | IR & Raman (variable, sharp) |

| Asymmetric C-O-C Stretch (Furan) | 1270 - 1230 | IR (strong) |

| Symmetric C-O-C Stretch (Furan) | 1070 - 1020 | IR (strong) |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | IR (strong) |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical behavior of this compound. These techniques involve the transition of electrons between different energy levels upon the absorption or emission of photons. nih.gov

The UV-Vis absorption spectrum of this compound is governed by π → π* electronic transitions. libretexts.org The molecule possesses an extended conjugated π-electron system that includes the benzofuran moiety and the phenyl ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca Consequently, the molecule absorbs light in the UV region. For comparison, the closely related isomer 2-phenylbenzofuran (B156813) exhibits a strong absorption maximum (λmax) at approximately 298-308 nm. nih.govresearchgate.net It is expected that this compound would have a similar absorption profile, characterized by strong absorbance in the UV region due to these π → π* transitions.

Fluorescence is the emission of light that occurs when a molecule relaxes from an excited electronic state back to its ground state. denovosoftware.com Compounds with extended π systems and rigid structures, like this compound, are often fluorescent. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths, a phenomenon known as the Stokes shift. olympusconfocal.com The measurement of fluorescence involves exciting the sample at a wavelength within its absorption band and scanning the emitted light. olympusconfocal.com The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process. denovosoftware.com While specific emission data for this compound is scarce, derivatives of phenylbenzofuran are known to be luminescent materials, suggesting that this compound itself is likely to exhibit fluorescence. beilstein-journals.org

Table 2: Representative Electronic Absorption Data for Phenylbenzofuran Isomers

| Compound | Absorption Maxima (λmax) | Solvent | Transition Type |

| 2-Phenylbenzofuran | ~308 nm | Ethanol (B145695) | π → π |

| 2-Phenylbenzofuran | ~299 nm | Cyclohexane | π → π |

| This compound | Expected in similar range | Dependent | π → π* |

Data for 2-Phenylbenzofuran is based on available literature and serves as a close reference. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. mdpi.com This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. The parent molecule, this compound, is achiral and therefore does not exhibit a CD spectrum. However, CD spectroscopy becomes an indispensable tool for studying chiral derivatives of this compound.

Chirality can be introduced to the this compound scaffold by several means, such as the addition of a chiral substituent, the formation of a complex with another chiral molecule (like a protein), or through supramolecular assembly. mdpi.comrsc.org When a chiral derivative is synthesized, CD spectroscopy can be used to determine its absolute configuration by comparing experimental spectra with theoretical spectra calculated for the different enantiomers.

A notable application is in studying the interactions of these derivatives with biological macromolecules. For example, a study on 4-nitrophenyl functionalized benzofurans used CD spectroscopy to demonstrate that the binding of these small molecules to bovine serum albumin (BSA), a protein, induced changes in the protein's secondary structure. mdpi.com The CD spectrum provides information on how the chiral environment of the protein is altered upon binding the benzofuran derivative.

Furthermore, recent research has explored the phenomenon of aggregation-induced circular dichroism (AICD). rsc.orge3s-conferences.org In this process, chiral molecules that may show weak or no CD signal in solution can exhibit strong CD signals upon aggregation. e3s-conferences.org This is because the molecules self-assemble into ordered, helical nanostructures, transferring chirality from the individual molecules to the supramolecular assembly. rsc.org This makes CD spectroscopy a sensitive probe for studying the self-assembly and nano-morphology of chiral this compound derivatives. e3s-conferences.org

Computational Chemistry and Theoretical Modeling of 4 Phenylbenzofuran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the ground-state properties of molecular systems. numberanalytics.comuniud.it DFT calculations are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. numberanalytics.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical applications. numberanalytics.com

Studies on 2-phenylbenzofuran (B156813) derivatives, which share the core benzofuran (B130515) structure with 4-phenylbenzofuran, have utilized DFT to explore their ground-state geometries, electronic properties, and reactivity descriptors. physchemres.orgresearchgate.net For instance, calculations using various functionals like GGA-PBE, BVP86, and meta-GGA-TPSS with the 6-31G(d,p) basis set have been employed to determine the most stable conformer. physchemres.org Such studies often involve the calculation of Mulliken and natural population analyses, which provide insights into the charge distribution within the molecule. physchemres.org

The molecular electrostatic potential (MEP), another key property derived from DFT, maps the electrostatic potential onto the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, are crucial for understanding the molecule's reactivity and kinetic stability. physchemres.org A smaller HOMO-LUMO gap generally suggests higher reactivity. physchemres.org Global and local reactivity descriptors, also derived from DFT calculations, further quantify the molecule's reactivity. physchemres.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. mdpi.com It examines the interactions between filled and vacant orbitals, providing a deeper understanding of intramolecular charge transfer and stabilization energies. researchgate.net

| Property | Description |

| Optimized Geometry | The most stable three-dimensional arrangement of atoms in the molecule. |

| Mulliken and Natural Population Analysis | Methods to assign partial charges to individual atoms in a molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating reactive sites. |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. |

| Global and Local Reactivity Descriptors | Parameters that quantify the overall and site-specific reactivity of a molecule. |

| Natural Bond Orbital (NBO) Analysis | A method to study intramolecular bonding and charge delocalization. |

Ab Initio Methods for Excited State Calculations

While DFT is primarily a ground-state theory, ab initio methods are often employed for the accurate calculation of excited states. numberanalytics.comarxiv.org These methods, which are based on first principles without empirical parameters, can provide detailed information about electronic transitions and photophysical properties. arxiv.org The accurate prediction of excited-state potential energy surfaces is crucial for understanding photochemical reactions and the interaction of molecules with light. arxiv.org

Time-dependent density functional theory (TD-DFT) is a widely used extension of DFT for studying excited states and has been applied to various benzofuran derivatives. physchemres.orgresearchgate.net TD-DFT calculations can predict electronic absorption spectra, including absorption maxima (λmax), oscillator strengths, and excitation energies. physchemres.orgresearchgate.net

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and physical properties. scribd.com Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. scribd.com For this compound, the rotation of the phenyl group relative to the benzofuran moiety is of particular interest.

Computational methods can be used to map the potential energy surface as a function of specific dihedral angles, revealing the most stable conformations (energy minima) and the energy barriers between them (transition states). researchgate.net For instance, studies on related 2-phenylbenzofuran systems have shown that the molecule exhibits a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings. physchemres.org The energy landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers. diva-portal.orgreadthedocs.iobiorxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, interactions with other molecules (like solvents or biological macromolecules), and other time-dependent phenomena. mdpi.commdpi.com

In the context of drug discovery, MD simulations are invaluable for understanding how a molecule like this compound might bind to a biological target. researchgate.netnih.gov These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex and can help in predicting the binding affinity. mdpi.comnih.gov For example, MD simulations of 2-phenylbenzofuran derivatives have been used to investigate their binding to enzymes like butyrylcholinesterase. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. schrodinger.com By calculating spectroscopic parameters and comparing them with experimental results, researchers can confirm the structure and stereochemistry of a molecule. schrodinger.com

DFT and TD-DFT methods are commonly used to predict UV-Vis spectra, providing information about electronic transitions. physchemres.orgresearchgate.net Calculations can be performed in both the gas phase and in different solvents to account for solvent effects. physchemres.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structural elucidation. researchgate.netresearchgate.net

| Spectroscopic Technique | Predicted Parameters |

| UV-Vis Spectroscopy | Absorption maxima (λmax), oscillator strengths, excitation energies. |

| NMR Spectroscopy | Chemical shifts (¹H and ¹³C). |

Reaction Mechanism Elucidation through Computational Transition State Theory

Understanding how chemical reactions occur is a central theme in chemistry. Computational transition state theory (TST) provides a framework for studying the kinetics and mechanisms of chemical reactions. johnhogan.infomolcas.org TST focuses on the properties of the transition state, which is the highest energy point along the reaction pathway connecting reactants and products. molcas.org

By locating the transition state structure and calculating its energy, researchers can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. johnhogan.info Computational studies on related systems, such as the antioxidant mechanisms of 2-phenylbenzofuran derivatives, have employed DFT to investigate different reaction pathways like hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer-proton transfer (SET-PT). rsc.org These studies help to elucidate the most favorable reaction mechanisms under different conditions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comjocpr.com This approach is instrumental in drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. medcraveonline.com For this compound and its derivatives, QSAR studies have been pivotal in understanding how different physicochemical and structural features influence their various biological activities.

Research in this area often involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can include constitutional, topological, and quantum-chemical descriptors. physchemres.orgnih.gov The use of descriptors derived from Density Functional Theory (DFT) has been shown to enhance the accuracy and reliability of QSAR models for benzofuran derivatives. physchemres.org Multiple Linear Regression (MLR) is a commonly used statistical method to develop the QSAR models, correlating these descriptors with biological activity. physchemres.orgeurjchem.com

A study on 2-phenylbenzofuran derivatives utilized quantum-chemical descriptors to develop QSAR models for their in vitro antiprotozoal activity against Plasmodium falciparum. physchemres.org The statistical quality of these models is typically assessed using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (R²cv or Q²). physchemres.orgresearchgate.net

In a QSAR study of benzofuran biphenyl (B1667301) derivatives as inhibitors of protein tyrosine phosphatase 1B (PTPase-1B), a statistically significant model was generated. nih.gov The model indicated that molar refractivity and hydrophobic substituents at specific positions were key determinants of inhibitory activity. nih.gov The correlation coefficient (r) for the model was 0.86, with the equation explaining 76.93% of the variation in biological activity. nih.gov The statistical significance was further supported by a high F-test value of 42.697. nih.gov

Another 2D-QSAR study was conducted on a series of benzofuran-based vasodilators. mdpi.com The resulting model showed good statistical significance for a set of 24 compounds, with a squared correlation coefficient (R²) of 0.816 and a cross-validated R² (R²cvOO) of 0.731. mdpi.com This indicates a robust model for predicting the vasodilator activity of new derivatives.

Furthermore, a QSAR study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives as CYP26A1 inhibitors employed various physicochemical parameters like molar refractivity (MR), molecular weight (MW), and the partition coefficient (log P). bioinformation.net The study successfully generated models with a high coefficient of determination (R²), identifying key structural features for inhibitory activity. bioinformation.net

The following tables summarize the statistical data from various QSAR studies on benzofuran derivatives, illustrating the predictive power and reliability of the developed models.

Table 1: Statistical Validation of a QSAR Model for Benzofuran Biphenyl Derivatives as PTPase-1B Inhibitors nih.gov

| Statistical Parameter | Value |

|---|---|

| Correlation Coefficient (r) | 0.86 |

| Coefficient of Determination (r²) | 0.7693 |

| Standard Error of Estimate (s) | 0.23 |

Table 2: Statistical Data for a 2D-QSAR Model of Benzofuran-Based Vasodilators mdpi.com

| Statistical Parameter | Value |

|---|---|

| Number of Compounds (N) | 24 |

| Number of Descriptors (n) | 4 |

| Squared Correlation Coefficient (R²) | 0.816 |

| Cross-validated R² (Leave-One-Out) | 0.731 |

| Cross-validated R² (Leave-Many-Out) | 0.772 |

| F-statistic | 21.103 |

Table 3: Statistical Quality of a QSAR Model for 2-Phenylbenzofuran Derivatives physchemres.orgresearchgate.net

| Statistical Parameter | Description |

|---|---|

| R² | Coefficient of Determination |

| R²adj | Adjusted R² |

These findings underscore the utility of QSAR modeling in the rational design of new this compound derivatives with desired biological activities. By identifying the key molecular descriptors that influence activity, researchers can prioritize the synthesis of compounds with a higher probability of success. jocpr.com

Exploration of Biological Activities and Mechanistic Pathways of 4 Phenylbenzofuran Derivatives

In Vitro Screening Methodologies and Assays

A variety of in vitro techniques are utilized to assess the biological activities of 4-phenylbenzofuran derivatives. These methods are crucial for the initial screening and characterization of these compounds.

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their ability to inhibit several key enzymes implicated in disease pathogenesis.

Tubulin Polymerization: A significant area of research has focused on the inhibition of tubulin polymerization, a critical process in cell division, making it a prime target for anticancer therapies. researchgate.netnih.gov Several 2-aroyl-4-phenylbenzofuran derivatives have demonstrated potent antitubulin activity. researchgate.netnih.gov For instance, the (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone derivative (3d) was identified as a promising compound that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.netnih.gov This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.net Another study highlighted that (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone (18m) also shows potential as an anticancer agent by targeting tubulin. researchgate.net Similarly, bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as potent inhibitors of tubulin polymerization. mdpi.comsemanticscholar.org

Cholinesterase: Certain 4-phenylbutenone derivatives, which share structural similarities, have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the nervous system. nih.gov This suggests a potential therapeutic application for neurodegenerative diseases. rsc.org Hybrid molecules containing a 4-sulfonate aryl α-hydroxyphosphonate scaffold have also been tested for their inhibitory effects on AChE. nih.gov

Monoamine Oxidase (MAO): While direct studies on this compound derivatives are limited, related benzofuran (B130515) structures are known to be MAO-B enzyme inhibitors, indicating a potential avenue for investigation for neurological disorders. niscpr.res.inmdpi.com

Other Enzymes: Research has also explored the inhibition of other enzymes. For example, some benzofuran derivatives have been investigated as farnesyltransferase inhibitors, which are involved in cell signaling pathways related to cancer. rsc.org Additionally, certain derivatives have been evaluated for their inhibitory activity against HIV-1 protease. rsc.org

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity and selectivity of this compound derivatives for specific receptors.

Orexin (B13118510) Receptors: A phenylbenzofuran-2-carboxamide derivative, [18F]PBC-1, was synthesized and evaluated for its ability to bind to the orexin 1 receptor (OX1R), which is involved in regulating reward and feeding behaviors. nih.gov Cell binding assays confirmed the affinity of this compound for OX1R. nih.gov

Estrogen Receptors: The binding affinity of 2-phenylbenzofuran (B156813) derivatives to estrogen receptors (ERα and ERβ) has been a subject of study, with some derivatives showing selective binding. biorxiv.orgacs.org

Opioid Receptors: NBF derivatives, which are structurally related to benzofurans, have been studied for their binding affinity to the mu opioid receptor (MOR), with some compounds showing high affinity. rsc.org

Cell-Based Assays for Specific Biological Processes

Cell-based assays provide a more holistic view of the biological effects of this compound derivatives within a cellular context.

Cell Proliferation and Cytotoxicity: The antiproliferative activity of these derivatives is commonly assessed using the MTT assay in various cancer cell lines. researchgate.netmdpi.comfrontiersin.org For example, 2-aroyl-4-phenyl-5-hydroxybenzofurans exhibited strong antiproliferative activities against HepG2 and MCF7 cells. researchgate.net Similarly, a benzofuran-isatin conjugate (5a) significantly decreased the growth of HT29 and SW620 colorectal cancer cells in a dose-dependent manner. frontiersin.org Brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have also demonstrated potent cytotoxic effects. mdpi.com

Apoptosis: The induction of apoptosis (programmed cell death) is a key mechanism of action for many anticancer agents. Flow cytometry with Annexin V staining and caspase activity assays are standard methods to evaluate apoptosis. semanticscholar.orgfrontiersin.orgmdpi.com The (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone derivative (3d) was shown to induce apoptosis in K562 cells. researchgate.netnih.gov Compound 5a was also found to induce apoptosis in colorectal cancer cells through a mitochondria-dependent pathway. frontiersin.org Studies have shown that some of the most active benzofurans trigger apoptosis in leukemia cells. mdpi.comsemanticscholar.org

Cell Cycle Arrest: Flow cytometry is also used to analyze the effect of these compounds on the cell cycle. frontiersin.orgmdpi.com Several this compound derivatives have been shown to cause cell cycle arrest at different phases. For instance, exposure to derivative 3d led to the arrest of K562 cells in the G2/M phase. researchgate.netnih.gov Another compound, ERJT-12, also arrested the cell cycle in the G2/M phase in MCF-7 cells. researchgate.net The benzofuran-isatin conjugate (5a) induced cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells. frontiersin.org

Table 1: In Vitro Biological Activities of Selected this compound Derivatives

Identification of Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways affected by this compound derivatives is crucial for understanding their mechanism of action and for the development of targeted therapies.

Proteomic and Metabolomic Profiling in Response to this compound Analogs

Proteomic and metabolomic approaches provide a global view of the changes in protein and metabolite levels in response to treatment with this compound analogs.

Proteomic Profiling: This technique can identify proteins that are differentially expressed or modified upon compound treatment. For example, proteomic analysis could confirm tubulin as a direct target of certain benzofuran derivatives through pull-down assays followed by mass spectrometry. eurekaselect.com It can also reveal changes in the expression of proteins involved in apoptosis, such as Bcl-2 family members and caspases, or proteins related to cell cycle regulation like cyclins and cyclin-dependent kinases. researchgate.netfrontiersin.org Nascent proteome profiling techniques can provide insights into the immediate translational responses of cells to these compounds. biorxiv.org

Metabolomic Profiling: Metabolomics analyzes the complete set of metabolites within a biological sample, offering a functional readout of the cellular state. nih.govmetabolon.com While specific metabolomic studies on this compound derivatives are not extensively reported, this approach could uncover metabolic pathways perturbed by these compounds, such as alterations in amino acid metabolism, energy pathways, or lipid profiles, which could be linked to their observed biological activities. plos.orgmdpi.com

Gene Expression Modulation Studies

Gene expression studies, often conducted using techniques like DNA microarrays and real-time RT-PCR, reveal how this compound derivatives alter the transcription of specific genes.

Modulation of Apoptosis-Related Genes: Studies have shown that certain benzo[b]furan derivatives can upregulate the expression of pro-apoptotic genes. eurekaselect.com For instance, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone and methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to increase the expression of genes involved in both the receptor-mediated (TNFRSF10A, TNFRSF10B, CASP8) and mitochondrial (BAX, BID, NOXA, APAF1) pathways of apoptosis. eurekaselect.com

Modulation of Cell Cycle and Other Signaling Pathway Genes: The benzofuran-isatin conjugate 5a was shown to downregulate the expression of cyclin A1, which is involved in the S phase of the cell cycle. frontiersin.org Furthermore, it led to the upregulation of the tumor suppressor p53. frontiersin.org Gene expression modulation can also affect inflammatory pathways, as seen with N-(4-benzoylphenyl)-5-nitrofuran-2-carboxamide, which significantly altered the expression of interleukins. researchgate.net CRISPR-based technologies are also emerging as powerful tools for precisely modulating gene expression to study the downstream effects of targeting specific genes with these compounds. elifesciences.orgmdpi.com

Table 2: Gene Expression Modulation by Selected Benzofuran Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological potency and selectivity. For this compound derivatives, these studies have provided valuable insights into the structural requirements for their various biological effects, including anticancer and antimicrobial activities.

Systematic modifications of the this compound core have been extensively performed to understand how different substituents and their positions influence biological activity.

For anticancer activity, the substitution pattern on both the benzofuran ring and the 4-phenyl group plays a critical role. Studies have shown that the presence of a hydroxyl group at the 5-position and various substitutions on the benzoyl moiety at the 2-position of the benzofuran ring are important for antiproliferative activity. For instance, the derivative (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone has demonstrated significant growth inhibitory activity in the submicromolar range against several cancer cell lines. researchgate.net The position of a methoxy (B1213986) group on the benzoyl moiety was found to be crucial, with the para position being optimal for activity against certain cancer cell lines. cancerresgroup.us The introduction of a methoxy group at the C-6 position of the benzofuran system in 2-alkoxycarbonyl derivatives led to the highest activity. mdpi.com Conversely, the presence of strong electron-withdrawing or electron-donating groups on the aryl moiety of the benzofuran ring can lead to a decrease in antiproliferative activity. mdpi.com

In the context of antimicrobial activity, SAR studies have revealed that substitutions at the C-6 and C-3 positions can significantly impact antibacterial activity and strain specificity. nih.gov Specifically, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activities. nih.gov The presence of halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 of the benzofuran ring is considered essential for antibacterial activity. rsc.org Furthermore, electron-withdrawing groups on the benzofuran ring coupled with electron-donating groups on the para position of an aromatic side chain have been shown to result in good activity. rsc.org

For butyrylcholinesterase (BChE) inhibition, modifications such as introducing a methylene (B1212753) spacer between the benzofuran core and the 2-phenyl ring, along with a hydroxyl substituent on the phenyl ring, have been investigated. dntb.gov.uanih.gov The position of the hydroxyl group on the 2-benzyl ring and the halogen atom on the benzofuran nucleus have a significant influence on the inhibitory activity. sciforum.net Specifically, 5-bromo-2-(4-hydroxybenzyl)benzofuran was identified as a potent BChE inhibitor. dntb.gov.uanih.gov

The following table summarizes the key SAR findings for different biological activities of this compound derivatives:

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, the key pharmacophoric features vary depending on the biological target.

For anticancer activity, particularly as tubulin polymerization inhibitors, the this compound scaffold serves as a crucial element, mimicking the trimethoxyphenyl ring of colchicine. The benzofuran core, the phenyl group at the 4-position, and substituents at the 2-position collectively contribute to the binding affinity at the colchicine binding site of tubulin. researchgate.net The relative orientation of these groups is critical for potent inhibition.

In the context of antimicrobial activity, the pharmacophore often includes a combination of a hydrophobic aromatic core (the benzofuran ring) and hydrogen bond donors/acceptors (like hydroxyl or nitro groups). rsc.org The spatial arrangement of these features determines the interaction with bacterial targets. For instance, the presence of specific halogenated and hydroxylated moieties on the benzofuran ring system is a key feature for antimicrobial potency. rsc.org

For BChE inhibition, the pharmacophore consists of the benzofuran scaffold, a hydroxylated phenyl or benzyl (B1604629) group, and often a halogen substituent. dntb.gov.uanih.gov The hydroxyl group is crucial for interacting with the catalytic site of the enzyme, while the halogen atom likely contributes to binding affinity and selectivity. sciforum.netnih.gov The introduction of a methylene spacer between the benzofuran and phenyl rings was found to be a key modification for enhancing inhibitory activity, suggesting an optimal distance and orientation of the pharmacophoric groups are required. dntb.gov.uanih.gov

Mechanistic Investigations of Biological Effects

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. Research has focused on their anti-inflammatory, anticancer, and antimicrobial mechanisms.

In vitro studies have been instrumental in unraveling the mechanisms of action of this compound derivatives. A prominent mechanism for their anticancer effect is the inhibition of tubulin polymerization. researchgate.net Several 2-aroyl-4-phenylbenzofuran derivatives have been shown to interact with tubulin at the colchicine binding site. researchgate.net This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. researchgate.netrsc.org For example, the compound (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (3d) was found to cause G2/M arrest and apoptosis in K562 cells. researchgate.net

Beyond tubulin inhibition, some benzofuran derivatives have been reported to inhibit other key cellular pathways involved in cancer progression. For instance, certain derivatives have shown inhibitory effects on the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments. mdpi.com

In the context of antimicrobial activity, while the exact mechanisms are diverse and depend on the specific derivative and bacterial species, some studies suggest that these compounds may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. biogecko.co.nz

The following table details the in vitro mechanistic findings for selected this compound derivatives:

Molecular docking and simulation studies provide valuable atomic-level insights into how this compound derivatives interact with their biological targets. These computational methods are frequently used to predict binding modes, rationalize SAR data, and guide the design of new, more potent inhibitors.

For anticancer activity targeting tubulin, docking studies have consistently shown that this compound derivatives can fit into the colchicine binding site of tubulin. researchgate.netresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the binding pocket. For example, docking studies of (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone confirmed its binding at the colchicine site, supporting the experimental findings of tubulin polymerization inhibition. researchgate.net

In the case of BChE inhibition, molecular docking has been used to understand the binding of hydroxylated 2-phenylbenzofuran and 2-benzylbenzofuran derivatives. sciforum.netnih.govresearchgate.net Docking results have shown that these compounds can interact with crucial residues in the catalytic site of BChE. nih.gov The hydroxyl group often forms a hydrogen bond with key residues, while the benzofuran and phenyl rings engage in hydrophobic interactions within the binding gorge of the enzyme. These computational studies have been instrumental in explaining the observed SAR, such as the importance of the hydroxyl group's position and the enhanced activity upon introducing a methylene spacer. sciforum.netresearchgate.net

Molecular docking has also been employed to study the interaction of this compound derivatives with other targets, such as bovine serum albumin (BSA), to understand their potential for protein binding and transport in the bloodstream. unicas.it

Development of this compound as Chemical Probes for Biological Systems

The unique structural features and biological activities of this compound derivatives make them suitable candidates for development as chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, helping to elucidate protein function and validate drug targets. caymanchem.comfrontiersin.org

A complex molecule like Ethyl 5-(3-(dimethylamino)-2-hydroxypropoxy)-2-phenylbenzofuran-3-carboxylate can serve as a valuable tool for understanding biological pathways. ontosight.ai The development of this compound-based probes often involves incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization or affinity purification of the target protein. The benzofuran scaffold itself can act as a recognition element for a specific biological target.

For instance, due to their ability to bind to specific sites on proteins like tubulin and BChE, appropriately functionalized this compound derivatives could be developed into probes to study the dynamics and localization of these proteins in living cells. Furthermore, their potential to interact with amyloid peptides suggests they could be explored as probes for studying Alzheimer's disease. researchgate.net The development of such probes would involve synthesizing derivatives with a reactive group for covalent labeling or a tag for detection, while retaining the core structure responsible for target binding.

Applications of 4 Phenylbenzofuran in Materials Science and Advanced Technologies

Optoelectronic Materials Based on 4-Phenylbenzofuran

The inherent luminescent properties and charge transport capabilities of this compound and its derivatives make them promising candidates for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of this compound have been investigated as components in Organic Light-Emitting Diodes (OLEDs), serving as both emitters and host materials. nih.govnih.gov The benzofuran (B130515) core, when appropriately substituted, can exhibit strong fluorescence, making it a candidate for emissive layers in OLEDs. For instance, some benzofuran derivatives are explored for their potential as blue-light-emitting materials. physchemres.org The electroluminescent properties of these materials are crucial for the performance of OLED devices. ifmo.rumdpi.com

Researchers have synthesized various this compound derivatives and evaluated their photophysical properties for OLED applications. For example, the introduction of specific substituent groups can tune the emission color and enhance quantum efficiency. Some benzofuran derivatives have been designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high-efficiency OLEDs. researchgate.netsioc-journal.cn

Below is a table summarizing the application of selected benzofuran derivatives in OLEDs:

| Compound Type | Application in OLEDs | Key Findings |

| Benzofuran-based emitters | Emitting layer materials | Can be tuned for blue light emission. physchemres.org |

| Benzophenone-based derivatives | Host materials for phosphorescent and TADF emitters | Show good thermal stability and amorphous nature. nih.govktu.edu |

| 2-Arylbenzofurans | Potential for various biological and material applications | Synthesis methods are being developed for diverse functionalities. rsc.org |

Organic Photovoltaics (OPVs) and Charge Transport

In the field of organic photovoltaics (OPVs), the efficiency of devices is heavily reliant on the charge transport properties of the materials used. frontiersin.orgnih.govmdpi.com The this compound scaffold has been incorporated into molecules designed to facilitate either hole or electron transport. rsc.orgscirp.orgmdpi.commagtech.com.cn The planar structure of the benzofuran unit can promote intermolecular π-π stacking, which is beneficial for charge mobility.